5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6ClN3S2. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 3-chlorophenyl group attached to the amino group enhances its chemical reactivity and potential biological activity.
Mechanism of Action
- Antiviral Activity : Some indole derivatives (which share structural similarities with thiadiazoles) exhibit antiviral properties . While direct evidence for this specific compound is lacking, it’s possible that it affects viral replication or entry.
- Anti-Inflammatory and Analgesic Activity : Similar compounds have demonstrated anti-inflammatory and analgesic effects . These actions may involve modulation of inflammatory pathways or pain receptors.
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with casein kinase I isoform gamma-3, a serine/threonine-protein kinase that participates in Wnt signaling and regulates fast synaptic transmission mediated by glutamate . The compound can inhibit the activity of this kinase, thereby affecting multiple cellular processes. Additionally, this compound has been shown to interact with other proteins involved in phosphorylation and signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with casein kinase I isoform gamma-3 can lead to alterations in the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in these pathways, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of casein kinase I isoform gamma-3, inhibiting its kinase activity . This inhibition leads to a cascade of downstream effects, including the modulation of phosphorylation states of various substrates involved in signal transduction pathways. Additionally, this compound can influence gene expression by altering the activity of transcription factors regulated by these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-chloroaniline with thiocarbohydrazide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:
Starting Materials: 3-chloroaniline and thiocarbohydrazide
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale reactors: Equipped with heating and stirring capabilities
Continuous flow systems: To enhance reaction efficiency and yield
Purification steps: Including filtration, crystallization, and recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents
Major Products
Oxidation: Disulfides or sulfonic acids
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
- 5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol
- 5-[(3-Methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
Uniqueness
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 3-chlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to other similar compounds. The chlorine atom increases the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
IUPAC Name |
5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLINHYKFUPWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333724 | |
Record name | 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76462-59-4 | |
Record name | 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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